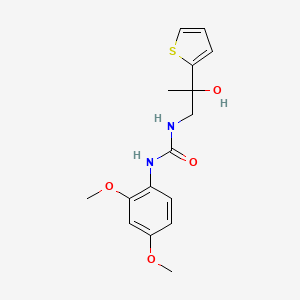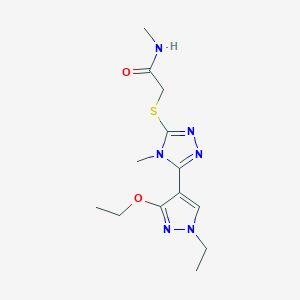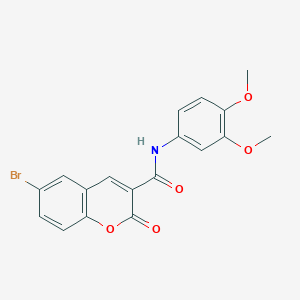
1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone, also known as TTP or TTP-399, is a small molecule drug that has shown promising results in the treatment of type 2 diabetes.
Scientific Research Applications
Hydrogen-Bonding Patterns and Structural Analysis
Compounds structurally similar to 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone have been characterized by their unique hydrogen-bonding patterns. For example, enaminones with similar structures demonstrate bifurcated intra- and intermolecular hydrogen bonding, contributing to their stability and potential for further chemical modifications. These structural features are pivotal for the development of materials and compounds with specific physical and chemical properties (Balderson et al., 2007).
Synthetic Methodologies and Antibacterial Applications
Research on compounds with the piperidine moiety, akin to the compound , showcases advanced synthetic methodologies such as microwave-assisted synthesis. This technique has been employed to create derivatives that have demonstrated significant antibacterial activity, highlighting their potential application in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Cytotoxic Studies and Docking Studies
The synthesis and characterization of related compounds have been explored for their cytotoxic properties and interactions with biological molecules through docking studies. These research efforts provide insights into the pharmacokinetics and potential therapeutic applications of such compounds, offering a foundation for future drug development (Govindhan et al., 2017).
Analgesic/Neuroleptic Activity and Anticancer Potential
Further studies have indicated that derivatives of this compound could possess combined analgesic and neuroleptic activities, demonstrating the chemical flexibility and potential therapeutic value of these compounds. Additionally, some derivatives have shown promising anticancer activity, underscoring the importance of structural modification in enhancing biological properties (Iorio, Reymer, & Frigeni, 1987).
properties
IUPAC Name |
2-(3-methylphenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-14-4-2-5-15(12-14)13-18(20)19-9-7-16(8-10-19)17-6-3-11-21-17/h2-6,11-12,16H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISMWFXSILPHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxyethyl N-[[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl]carbamate](/img/structure/B2878567.png)
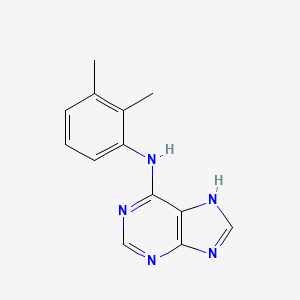
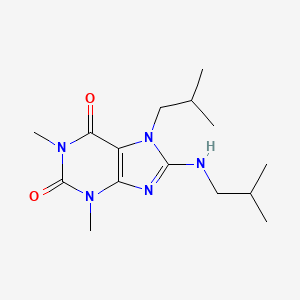

![(2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2878574.png)


![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2878579.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2878581.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2878584.png)
![6-Bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2878586.png)
